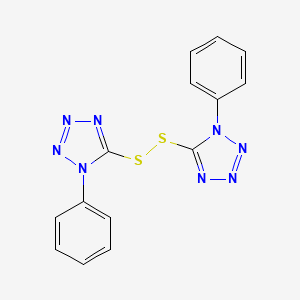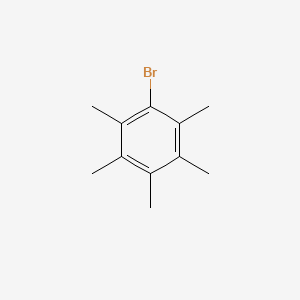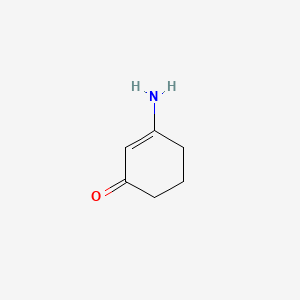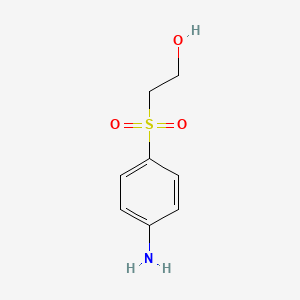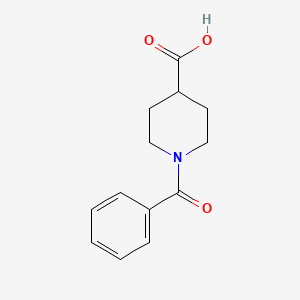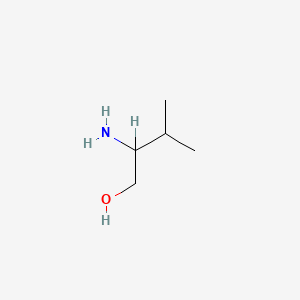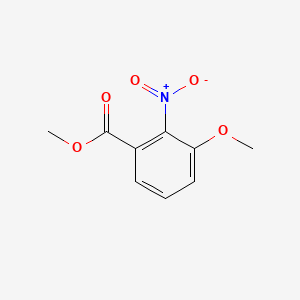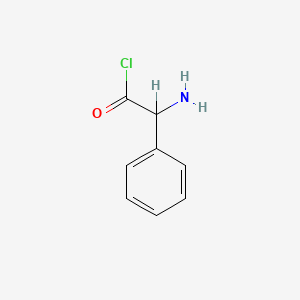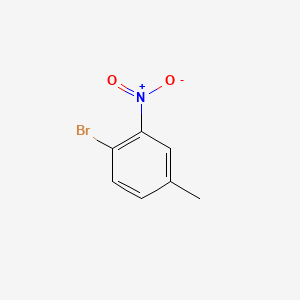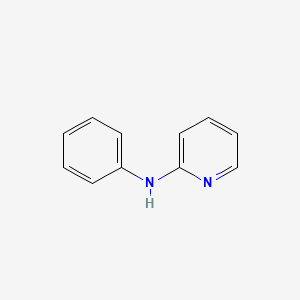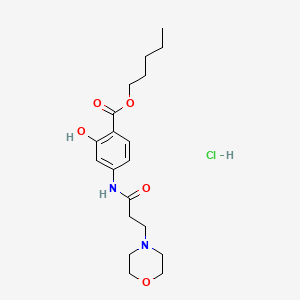
Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride” are not provided in the search results . Information such as melting point, boiling point, solubility, and stability would typically be included in this analysis.Applications De Recherche Scientifique
Synthesis and Characterization
Aminoalcohol Esters of Crotonic Acid : Salicylic acid derivatives, including morpholinoethyl esters, have been synthesized and characterized for various properties. These studies contribute to understanding the chemical nature and potential applications of such compounds (Jones & Wilson, 1953).
Ester Derivatives of Salicylic Acid : Research on ester derivatives of salicylic acid has explored their synthesis, characterization, stability, and solubility. These studies are crucial in understanding the physical and chemical properties of these compounds (Hung, Mellick, Prankerd, & Roberts, 1997).
Biochemical Properties
Anti-Inflammatory Drug Metabolism : Salicylic acid and its derivatives have been studied for their effects on sulfate metabolism, particularly in relation to anti-inflammatory drug action. This research offers insights into the biochemical pathways involved in the metabolism of these compounds (Bostroem, Berntsen, & Whitehouse, 1964).
Synthesis and Pharmacological Assessment : Studies have been conducted on the synthesis and pharmacological assessment of salicylic acid derivatives, highlighting their potential as biologically active substances with applications in medicine, industry, and agriculture (Ukrainets, Mospanova, & Davidenko, 2014).
Medical and Pharmaceutical Applications
Polymeric Prodrugs : Salicylic acid derivatives have been incorporated into biodegradable polymers to create novel polymeric prodrugs. These have potential applications in various medical fields, including inflammatory bowel disease (Erdmann & Uhrich, 2000).
Nitric-Oxide-Releasing Prodrugs : Derivatives of salicylic acid have been developed as nitric-oxide-releasing prodrugs, showing potential for clinical applications due to their anti-inflammatory activities and reduced gastrotoxicity compared to traditional aspirin (Rolando et al., 2013).
Chemical and Industrial Uses
- Catalytic Esterification Process : Research on the catalytic esterification of salicylic acid with C4-C5 alcohols contributes to the industrial production of salicylic acid esters. This process is crucial for manufacturing various products derived from salicylic acid (Xiu, 2000).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
pentyl 2-hydroxy-4-(3-morpholin-4-ylpropanoylamino)benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5.ClH/c1-2-3-4-11-26-19(24)16-6-5-15(14-17(16)22)20-18(23)7-8-21-9-12-25-13-10-21;/h5-6,14,22H,2-4,7-13H2,1H3,(H,20,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEGUNIXPHNZFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(C=C(C=C1)NC(=O)CCN2CCOCC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161292 |
Source


|
| Record name | Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride | |
CAS RN |
14028-05-8 |
Source


|
| Record name | Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014028058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

